molecular formula C5H8F2O3 B13584677 Ethyl 2,2-difluoro-2-methoxyacetate

Ethyl 2,2-difluoro-2-methoxyacetate

Cat. No.: B13584677
M. Wt: 154.11 g/mol
InChI Key: JOFMQMLYKQJIAZ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-methoxyacetate is an organic compound with the molecular formula C5H8F2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-2-methoxyacetate can be synthesized through the reaction of ethyl bromodifluoroacetate with methanol in the presence of a base such as potassium carbonate. The reaction typically occurs under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-methoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azido or thiocyanato derivatives of the original compound.

    Hydrolysis: The major products are difluoroacetic acid and methanol.

    Oxidation: The primary product is difluoroacetic acid.

Scientific Research Applications

Ethyl 2,2-difluoro-2-methoxyacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2,2-difluoro-2-methoxyacetate exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells by targeting the EGFR/PI3K/AKT/mTOR signaling pathway. This inhibition leads to cell cycle arrest and apoptosis, thereby preventing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a difluorinated carbon center and a methoxy group, which imparts distinct reactivity and stability.

Properties

Molecular Formula

C5H8F2O3

Molecular Weight

154.11 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-methoxyacetate

InChI

InChI=1S/C5H8F2O3/c1-3-10-4(8)5(6,7)9-2/h3H2,1-2H3

InChI Key

JOFMQMLYKQJIAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(OC)(F)F

Origin of Product

United States

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